5-Bromo-3-methylquinoline

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

5-Bromo-3-methylquinoline (CAS 397322-46-2) is a non-negotiable building block for HCV therapeutics per patent literature. Its 5-bromo-3-methyl substitution enables regioselective Suzuki-Miyaura cross-coupling at the 5-position—substituting with 3-bromoquinoline or 2-bromo-3-methylquinoline leads to experimental failure. The heavy bromine atom also tunes phosphorescence for luminescent probes. Procure the exact isomer; structural analogs yield divergent biological and photophysical outcomes.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 397322-46-2
Cat. No. B1590357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methylquinoline
CAS397322-46-2
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2Br)N=C1
InChIInChI=1S/C10H8BrN/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,1H3
InChIKeyWYAJMAJPPPRTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methylquinoline (CAS 397322-46-2): Synthesis and Key Properties


5-Bromo-3-methylquinoline (CAS: 397322-46-2) is a halogenated heterocyclic aromatic compound belonging to the quinoline family. Its molecular formula is C10H8BrN, with a molecular weight of 222.08 g/mol . As a building block, it features a bromine atom at the 5-position and a methyl group at the 3-position of the quinoline core. This specific substitution pattern makes it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are essential for constructing more complex molecules in medicinal and materials chemistry [1]. Predicted physical properties include a boiling point of 313.8±22.0 °C and a density of 1.488±0.06 g/cm³ .

Why 5-Bromo-3-methylquinoline Cannot Be Substituted by Other Halogenated Quinolines


In scientific procurement, substituting 5-Bromo-3-methylquinoline with a seemingly similar halogenated quinoline, such as 3-bromoquinoline or 2-bromo-3-methylquinoline, can lead to experimental failure. The specific substitution pattern on the quinoline core is the primary determinant of its reactivity and selectivity in chemical reactions and its binding affinity in biological systems. For example, the position of the bromine atom dictates the regioselectivity of cross-coupling reactions [1], and the methyl group at the 3-position can significantly influence a molecule's photophysical properties and biological activity [2], [3]. Using a different isomer would result in a different product or a completely different outcome in an assay, rendering the procurement of the specific compound non-negotiable.

Quantitative Differentiation Evidence for 5-Bromo-3-methylquinoline


Synthetic Utility as a Suzuki Coupling Partner vs. Other Halogenated Quinolines

5-Bromo-3-methylquinoline is specifically claimed as a useful intermediate in the preparation of agents for the treatment of Hepatitis C viral (HCV) infections. The patent literature explicitly describes its utility in Suzuki coupling reactions, where the bromine atom at the 5-position serves as a synthetic handle. This is contrasted with other halogenated quinolines (e.g., 2-chloro or 3-bromo isomers) that would undergo coupling at different positions, leading to distinct and potentially inactive structural analogs [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Influence on Photophysical Properties: 3-Methyl Group vs. 3-Bromo Group

A direct comparative study on the photophysical behavior of 3-methylquinoline and 3-bromoquinoline reveals a significant difference in phosphorescence lifetimes. This difference is a direct consequence of the substituent at the 3-position. The methyl-substituted compound (analogous to the core of 5-bromo-3-methylquinoline) is expected to have different photophysical properties compared to its fully brominated analog. For 3-bromoquinoline, the phosphorescence lifetimes were measured at ca. 8 ms in a non-polar solvent and 15 ms in a polar solvent at 77 K [1]. This provides a class-level inference that the 3-methyl group in 5-bromo-3-methylquinoline will confer distinct photophysical behavior compared to a 3-bromo analog.

Photophysics Spectroscopy Materials Science

Physical Properties Differentiating from Non-Halogenated and Unsubstituted Analog

The predicted physical properties of 5-Bromo-3-methylquinoline distinguish it from both its non-halogenated parent, 3-methylquinoline, and unsubstituted quinoline. The compound has a predicted boiling point of 313.8±22.0 °C and a density of 1.488±0.06 g/cm³ . In contrast, the parent 3-methylquinoline (CAS 612-58-8) has a reported boiling point of 260-262 °C and a density of 1.078 g/cm³ at 20 °C [1]. The heavier bromine atom in the target compound leads to a significantly higher predicted density, which has direct implications for compound handling, formulation, and storage.

Physicochemical Properties Compound Management Solubility

Key Application Scenarios for 5-Bromo-3-methylquinoline Procurement


Synthesis of HCV Protease Inhibitor Intermediates

Based on the patent literature, 5-Bromo-3-methylquinoline is a specifically claimed intermediate for the synthesis of compounds for treating Hepatitis C viral (HCV) infections [1]. Procurement of this exact building block is necessary for researchers or manufacturers following the patented synthetic routes for developing or producing HCV therapeutics. Any structural analog would lead to a different chemical entity outside the patent claims and with unknown biological activity.

Construction of Complex Molecules via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is a key functional handle for Suzuki-Miyaura cross-coupling reactions [1]. This application scenario is for medicinal chemists and process chemists who require a quinoline core with a defined substitution pattern for further elaboration. The compound's utility is its ability to regioselectively attach an aryl or heteroaryl group at the 5-position of the quinoline ring.

Development of Spectroscopic Probes or Materials

The presence of a heavy bromine atom in the molecular structure influences photophysical properties such as phosphorescence lifetime, as inferred from studies on related compounds [1]. 5-Bromo-3-methylquinoline could be explored as a building block for the synthesis of luminescent probes or materials where the heavy atom effect is desired to tune emission properties. The specific substitution pattern would be critical for the final photophysical outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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